Cas no 114422-18-3 (2,2'-Cyclo-8,8'-lignan-3,3',4,4',5,5',8-heptol; (8R,8'S,Raxial)-form, 3,3',4,4',5,5'-Hexa-Me ether)
114422-18-3 structure
Product Name:2,2'-Cyclo-8,8'-lignan-3,3',4,4',5,5',8-heptol; (8R,8'S,Raxial)-form, 3,3',4,4',5,5'-Hexa-Me ether
N.o CAS:114422-18-3
MF:C24H32O7
MW:432.506688117981
CID:206451
Update Time:2024-03-01
2,2'-Cyclo-8,8'-lignan-3,3',4,4',5,5',8-heptol; (8R,8'S,Raxial)-form, 3,3',4,4',5,5'-Hexa-Me ether Propriedades químicas e físicas
Nomes e Identificadores
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- Dibenzo[a,c]cycloocten-6-ol,5,6,7,8-tetrahydro-1,2,3,10,11,12-hexamethoxy-6,7-dimethyl-, (6S,7R,12aR)-
- (+)-Isoschizandrin
- Dibenzo[a,c]cycloocten-6-ol,5,6,7,8-tetrahydro-1,2,3,10,11,12-hexamethoxy-6,7-dimethyl-, stereoisomer
- Isoschisandrin
- Isoschizandrin
- Dibenzo[a,c]cycloocten-6-ol, 5,6,7,8-tetrahydro-1,2,3,10,11,12-hexamethoxy-6,7-dimethyl-, (6S,7R,12aR)-
- 2,2'-Cyclo-8,8'-lignan-3,3',4,4',5,5',8-heptol; (8R,8'S,Raxial)-form, 3,3',4,4',5,5'-Hexa-Me ether
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- Inchi: 1S/C24H32O7/c1-13-9-14-10-16(26-3)20(28-5)22(30-7)18(14)19-15(12-24(13,2)25)11-17(27-4)21(29-6)23(19)31-8/h10-11,13,25H,9,12H2,1-8H3
- Chave InChI: YEFOAORQXAOVJQ-UHFFFAOYSA-N
- SMILES: COC1C(OC)=C(OC)C2=C(CC(C(CC3C2=C(OC)C(OC)=C(OC)C=3)(O)C)C)C=1
2,2'-Cyclo-8,8'-lignan-3,3',4,4',5,5',8-heptol; (8R,8'S,Raxial)-form, 3,3',4,4',5,5'-Hexa-Me ether Literatura Relacionada
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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